molecular formula C8H17NO2S B14628841 Piperidine, 1-(ethylsulfonyl)-2-methyl- CAS No. 54243-66-2

Piperidine, 1-(ethylsulfonyl)-2-methyl-

Cat. No.: B14628841
CAS No.: 54243-66-2
M. Wt: 191.29 g/mol
InChI Key: NQIUPPZCONANPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-(ethylsulfonyl)-2-methyl- is an organic compound belonging to the piperidine family Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge The compound 1-(ethylsulfonyl)-2-methyl- piperidine is characterized by the presence of an ethylsulfonyl group and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-2-methyl- piperidine typically involves the introduction of the ethylsulfonyl group and the methyl group onto the piperidine ring. One common method involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the ethylsulfonyl derivative. This is followed by the methylation of the piperidine ring using a methylating agent like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of 1-(ethylsulfonyl)-2-methyl- piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

1-(ethylsulfonyl)-2-methyl- piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides or sulfones back to the original sulfonyl compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the ethylsulfonyl or methyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(ethylsulfonyl)-2-methyl- piperidine can yield sulfoxides or sulfones, while reduction can regenerate the original sulfonyl compound.

Scientific Research Applications

1-(ethylsulfonyl)-2-methyl- piperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-2-methyl- piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the ethylsulfonyl and methyl groups.

    1-(Methylsulfonyl)-2-methyl- piperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-Methylpiperidine: Lacks the ethylsulfonyl group but has the methyl group on the piperidine ring.

Uniqueness

1-(ethylsulfonyl)-2-methyl- piperidine is unique due to the presence of both the ethylsulfonyl and methyl groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances the compound’s solubility and reactivity, while the methyl group can influence its binding affinity and selectivity for molecular targets.

Properties

CAS No.

54243-66-2

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

1-ethylsulfonyl-2-methylpiperidine

InChI

InChI=1S/C8H17NO2S/c1-3-12(10,11)9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3

InChI Key

NQIUPPZCONANPR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCCC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.